molecular formula C11H15N B12653688 2-(Hex-5-enyl)pyridine CAS No. 71532-23-5

2-(Hex-5-enyl)pyridine

Cat. No.: B12653688
CAS No.: 71532-23-5
M. Wt: 161.24 g/mol
InChI Key: ZYORITKNDAIZAN-UHFFFAOYSA-N
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Description

2-(Hex-5-enyl)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom The structure of this compound includes a pyridine ring substituted at the second position with a hex-5-enyl group, which is a six-carbon chain with a double bond between the fifth and sixth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hex-5-enyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with hex-5-enyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide. The product is then purified through distillation or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the coupling reactions. The use of microwave irradiation has also been explored to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions: 2-(Hex-5-enyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield hex-5-enylpiperidine.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Hex-5-enylpiperidine.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-(Hex-5-enyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Hex-5-enyl)pyridine involves its interaction with various molecular targets. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting enzyme activity. The hex-5-enyl group may interact with hydrophobic regions of biological membranes, influencing membrane fluidity and permeability. These interactions can modulate cellular processes and biochemical pathways.

Comparison with Similar Compounds

    2-(Hex-5-enyl)pyridine vs. 2-(Hex-5-enyl)pyridone: The presence of a carbonyl group in the pyridone derivative significantly alters its reactivity and biological activity.

    This compound vs. 2-(Hex-5-enyl)piperidine: The reduction of the pyridine ring to a piperidine ring changes the compound’s basicity and hydrogen bonding capabilities.

Uniqueness: this compound is unique due to the presence of both an aromatic pyridine ring and an aliphatic hex-5-enyl group

Properties

CAS No.

71532-23-5

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-hex-5-enylpyridine

InChI

InChI=1S/C11H15N/c1-2-3-4-5-8-11-9-6-7-10-12-11/h2,6-7,9-10H,1,3-5,8H2

InChI Key

ZYORITKNDAIZAN-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCC1=CC=CC=N1

Origin of Product

United States

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